

SLF1081851 solubility and preparation for experiments

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Compound of Interest

Compound Name: SLF1081851

Cat. No.: B15571956

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Application Notes and Protocols for SLF1081851

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 is a potent and specific inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).^{[1][2][3][4][5][6][7][8][9]} By blocking the export of S1P from cells, **SLF1081851** effectively modulates the S1P signaling pathway, which is critical in various physiological processes, particularly immune cell trafficking.^{[5][6][7][8]} It has been demonstrated to be active both in vitro and in vivo, causing a reduction in circulating lymphocytes and plasma S1P levels in animal models.^{[1][4][5][6][9]} This makes **SLF1081851** a valuable research tool for studying the roles of Spns2 and S1P signaling in immunology, inflammation, and other pathological conditions like kidney fibrosis.^{[7][10]}

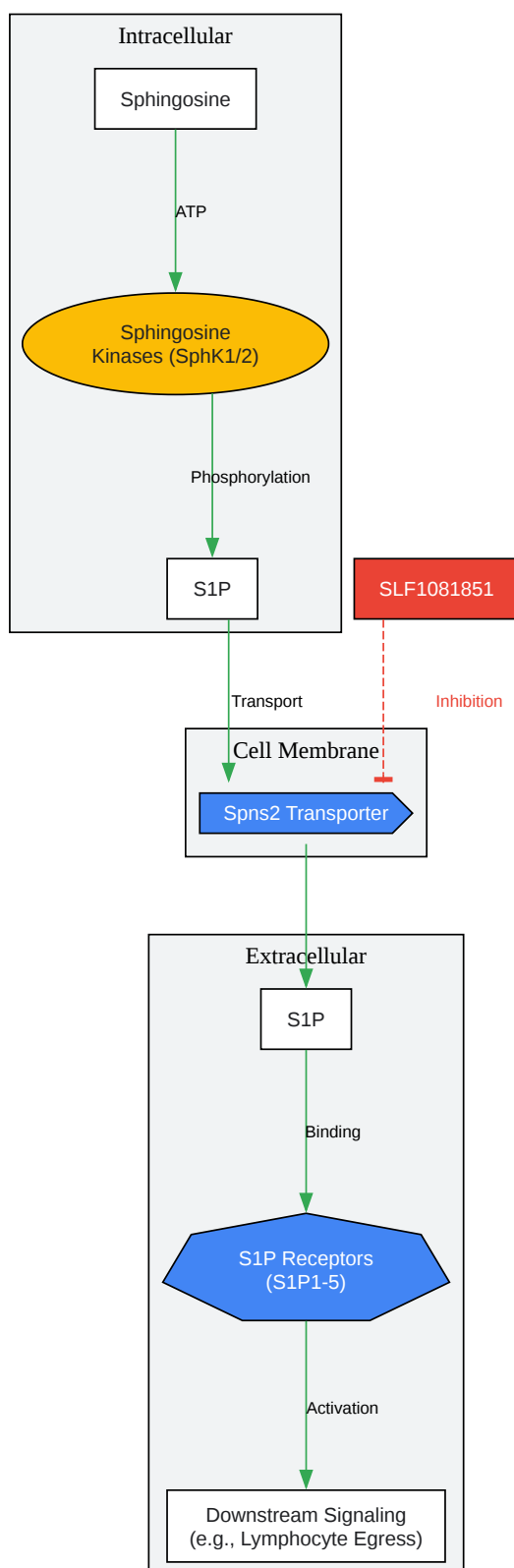
Physicochemical Properties

- Formal Name: 3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride^[1]
- Molecular Formula: C₂₁H₃₃N₃O·HCl^[1]
- Formula Weight: 379.8 g/mol ^[1]
- Purity: >98%^[1]

- Formulation: Powder[1]

Mechanism of Action

SLF1081851 targets and inhibits the Spns2 transporter, which is responsible for exporting S1P from cells into the extracellular space.[5][6][7][8] This inhibition leads to a decrease in the extracellular S1P concentration gradient, which is essential for the egress of lymphocytes from secondary lymphoid tissues.[6][7][8] The resulting reduction in circulating lymphocytes phenocopies the effects observed in Spns2 knockout mice.[5][7][9]



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SLF1081851 inhibits the Spns2-mediated transport of S1P.

Data Presentation

Solubility of SLE1081851

Solvent/Vehicle	Concentration	Solution Type	Reference
DMSO	≥ 30 mg/mL	Clear Solution	[1]
Ethanol	≥ 7 mg/mL	Clear Solution	[1]
Water	Slightly Soluble	N/A	[4]
Acetonitrile	Slightly Soluble	N/A	[4]
In Vivo Formulation 1			
10% EtOH, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1 mg/mL	Clear Solution	[2][11]
In Vivo Formulation 2			
50% PEG300, 50% Saline	6.67 mg/mL	Suspension	[11]
In Vivo Vehicle (mice)			
5% hydroxypropyl-β- cyclodextrin in Saline	N/A	N/A	[10]
36.1% PEG400, 9.1% EtOH, 4.6% Solutol, 50% H ₂ O	N/A	N/A	[12]

In Vitro Activity

Assay	Cell Line	IC ₅₀	Reference
S1P Release Inhibition	HeLa (mouse Spns2)	1.93 μ M	[1] [2] [5] [6] [9]
S1P Release Inhibition	HeLa	900 nM	[7]
Sphingosine Kinase 1 (mSphK1) Inhibition	Recombinant mouse	\geq 30 μ M	[2] [6]
Sphingosine Kinase 2 (mSphK2) Inhibition	Recombinant mouse	\approx 30 μ M	[2] [6]

Experimental Protocols

Stock Solution Preparation

Materials:

- **SLF1081851** powder
- Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
- Sterile microcentrifuge tubes or vials

Protocol:

- Weigh the desired amount of **SLF1081851** powder in a sterile container.
- To prepare a 30 mg/mL stock in DMSO, add the appropriate volume of DMSO to the powder.
[\[1\]](#)
- To prepare a 7 mg/mL stock in EtOH, add the appropriate volume of ethanol.[\[1\]](#)
- Vortex or sonicate briefly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Storage: Store DMSO stock solutions at -20°C for up to 2 months.[1] Ethanol solutions should also be stored at -20°C.

In Vitro Experimental Protocol: S1P Release Assay in HeLa Cells

This protocol is adapted from studies demonstrating **SLF1081851**'s inhibition of Spns2-mediated S1P release.[2][6]

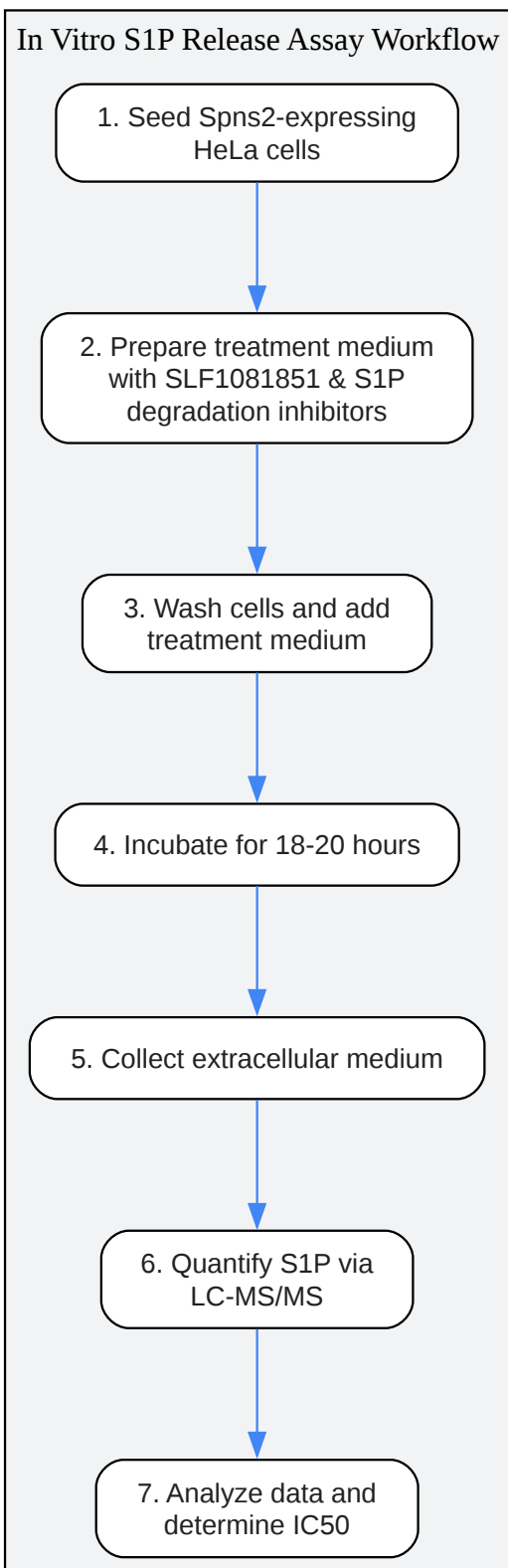
Materials:

- HeLa cells expressing mouse Spns2
- Cell culture medium (e.g., DMEM) with serum
- **SLF1081851** stock solution (e.g., in DMSO)
- S1P degradation inhibitors: 4-deoxypyridoxine, sodium fluoride, sodium vanadate[6]
- Phosphate-Buffered Saline (PBS)
- LC-MS/MS system for S1P quantification

Protocol:

- Cell Seeding: Plate Spns2-expressing HeLa cells in appropriate culture plates and allow them to adhere overnight.
- Preparation of Treatment Medium: Prepare a working solution of **SLF1081851** by diluting the stock solution in a serum-free culture medium. A typical final concentration range is 0-5 µM. [2] Include a vehicle control (e.g., DMSO at the same final concentration as the highest **SLF1081851** dose).
- Inhibitor Addition: To retard intracellular S1P degradation, add 4-deoxypyridoxine, sodium fluoride, and sodium vanadate to the treatment medium.[6]
- Treatment: Remove the growth medium from the cells, wash once with PBS, and add the prepared treatment medium containing **SLF1081851** or vehicle control.

- Incubation: Incubate the cells for 18-20 hours at 37°C in a CO₂ incubator.[\[2\]](#)[\[11\]](#)
- Sample Collection: After incubation, carefully collect the extracellular medium from each well.
- S1P Quantification: Analyze the concentration of S1P in the collected medium using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition of S1P release relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.



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Workflow for the *in vitro* S1P release assay.

In Vivo Experimental Protocol: Preparation and Administration

This protocol provides a method for preparing **SLF1081851** for intraperitoneal (i.p.) injection in mice, based on published formulations.[\[2\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- **SLF1081851** stock solution in Ethanol (e.g., 10 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Protocol for Formulation 1 (Clear Solution, ≥ 1 mg/mL):[\[2\]](#)[\[11\]](#)

- This protocol yields a clear solution suitable for injection. The example below is for preparing 1 mL of a 1 mg/mL working solution.
- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of a 10 mg/mL **SLF1081851** stock solution in Ethanol to the PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 to the solution and mix until homogeneous.
- Add 450 μ L of sterile Saline to bring the final volume to 1 mL. Mix well.
- The final solvent composition will be 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.
- Administer the prepared solution to animals via the desired route (e.g., intraperitoneal injection). Doses of 5-20 mg/kg have been used effectively in mice.[\[2\]](#)[\[4\]](#)[\[10\]](#)

Important Considerations:

- **Light Protection:** The product may require protection from light during storage and transportation.[11]
- **Fresh Preparation:** It is recommended to prepare fresh solutions for in vivo use and administer them promptly.[2]
- **Solubility Aids:** If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
- **Animal Monitoring:** In vivo studies have shown that **SLF1081851** administration leads to a significant decrease in circulating lymphocyte counts and plasma S1P levels, typically observed around 4 hours post-dose in mice.[2][4] Monitor animals accordingly and collect samples at appropriate time points for pharmacodynamic analysis.

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